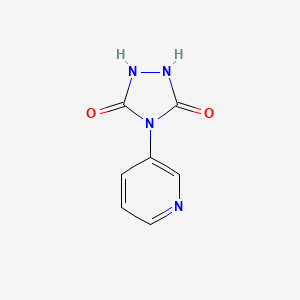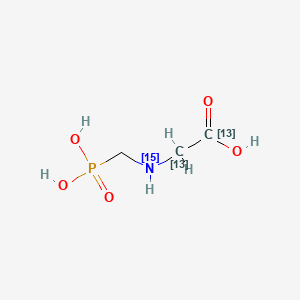
Glyphosate-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyphosate-13C2,15N is a variant of Glyphosate, an herbicidal derivative of the amino acid glycine . It is enriched with 13C and 15N isotopes . It has been widely used in the field of agriculture and as an internal standard for water quality determination .
Molecular Structure Analysis
The molecular formula of Glyphosate-13C2,15N is C3H8NO5P . It has an average mass of 172.052 Da and a Monoisotopic mass of 172.017746 Da .Physical And Chemical Properties Analysis
Glyphosate-13C2,15N has a density of 1.7±0.1 g/cm3 . Its index of refraction is 1.529, and it has a molar refractivity of 31.1±0.3 cm3 . It also has a polarizability of 12.3±0.5 10-24 cm3, a surface tension of 86.3±3.0 dyne/cm, and a molar volume of 100.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Assessment
Glyphosate-13C2,15N is used in environmental monitoring and assessment studies . It is used to study the leaching and degradation of glyphosate in field lysimeters . The isotopic ratio mass spectrometry (IR-MS) is used to selectively measure 15N and 13C in leachates, soil, and plant material . This helps in understanding the environmental impact of glyphosate, its degradation pathways, and its potential accumulation in soil .
Agriculture
Glyphosate-13C2,15N has been widely used in the field of agriculture . It is an important herbicide, with more than 1 million tonnes applied annually . It reaches the soil either by direct spraying or indirectly by release through plant roots . Its rapid microbial degradation in soil leads to the production of aminomethylphosphonic acid (AMPA), the most predominant degradation product .
Water Quality Determination
Glyphosate-13C2,15N is also used as an internal standard for water quality determination . It helps in the detection and quantification of glyphosate in water samples, contributing to the monitoring and management of water resources.
Soil Interaction Studies
The interaction of glyphosate with soil components is another area of research where Glyphosate-13C2,15N is used . Glyphosate can interact strongly with organic and inorganic molecules at a variety of binding sites such as soil organic matter or mineral surfaces . Understanding these interactions is crucial for predicting the behavior and impact of glyphosate in the environment.
Plant Uptake Studies
Glyphosate-13C2,15N is used in studies investigating the uptake of glyphosate by plants . In one study, 15N was found to be enriched in all compartments of maize plants (roots, shoots, and cobs), while 13C was only enriched in roots . This provides insights into the pathways of glyphosate uptake and translocation within plants.
Degradation Studies
Glyphosate-13C2,15N is used in degradation studies to understand the fate of glyphosate in the environment . These studies have shown that glyphosate degrades rapidly to further degradation products, e.g., 15NH4+, which is taken up as a nutrient by plants .
Wirkmechanismus
Target of Action
Glyphosate-13C2,15N, a stable isotope-labeled analog of the widely studied compound glyphosate , primarily targets the shikimate pathway in plants . This pathway is crucial for the synthesis of aromatic amino acids . , making glyphosate a specific herbicide.
Mode of Action
Glyphosate-13C2,15N operates by blocking the shikimate pathway . By inhibiting this pathway, the synthesis of essential aromatic amino acids in plants is disrupted . This inhibition leads to a deficiency of these crucial amino acids, thereby affecting protein synthesis and plant growth, ultimately leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Glyphosate-13C2,15N is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants . When glyphosate inhibits the shikimate pathway, it prevents the production of these amino acids, disrupting protein synthesis and plant growth .
Pharmacokinetics
Glyphosate, the parent compound, is known to have low bioavailability due to its rapid microbial degradation and low leaching potential .
Result of Action
The primary result of Glyphosate-13C2,15N action is the inhibition of the shikimate pathway , leading to a deficiency in aromatic amino acids . This deficiency disrupts protein synthesis and plant growth, causing the plant to die .
Action Environment
Glyphosate-13C2,15N, like its parent compound glyphosate, may have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, glyphosate is often detected in various environmental compartments . The action, efficacy, and stability of Glyphosate-13C2,15N can be influenced by various environmental factors such as soil type, temperature, moisture, and microbial activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(phosphonomethyl(15N)amino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-QZJDPFNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([15NH][13CH2][13C](=O)O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






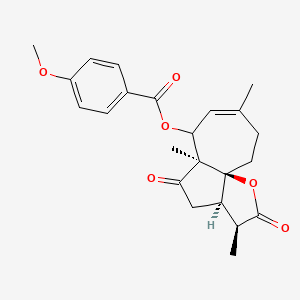
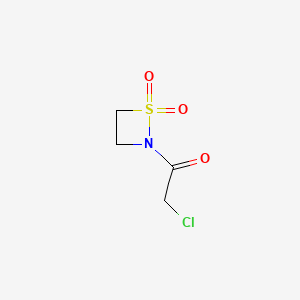
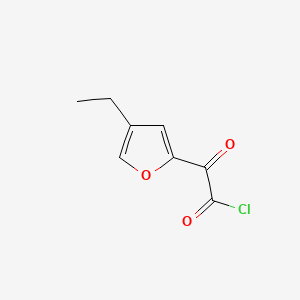
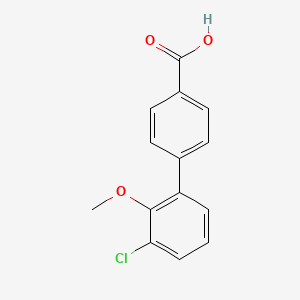
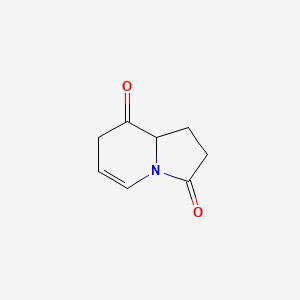

![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)
